molecular formula C9H13NO2 B13556763 2-(2-Aminoethyl)-4-methoxyphenol

2-(2-Aminoethyl)-4-methoxyphenol

Cat. No.: B13556763
M. Wt: 167.20 g/mol
InChI Key: WDAATBIZVHOPMI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(2-aminoethyl)-4-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6,11H,4-5,10H2,1H3

InChI Key

WDAATBIZVHOPMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group replaces the bromine atom. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Aminoethyl)-4-methoxyphenol may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenolic compounds.

    Substitution: Various substituted phenolic derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Aminoethyl)-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-4-methoxyphenol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(2-Aminoethyl)-2-methoxyphenol
  • CAS No.: 554-52-9
  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.21 g/mol (calculated from formula).
  • Structure: A phenol derivative with a methoxy (-OCH₃) group at position 2 and a 2-aminoethyl (-CH₂CH₂NH₂) group at position 4 .

Identified Uses :

  • Laboratory chemical.
  • Intermediate in the manufacture of other substances .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural features and differences among 4-(2-Aminoethyl)-2-methoxyphenol and analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Uses
4-(2-Aminoethyl)-2-methoxyphenol 554-52-9 C₉H₁₃NO₂ 167.21 Phenol, methoxy, aminoethyl Laboratory chemical
4-(Aminomethyl)-2-methoxyphenol 1196-92-5 C₈H₁₁NO₂ 153.18 Phenol, methoxy, aminomethyl Not specified
2-Amino-1-(4-methoxyphenyl)ethanol 55275-61-1 C₉H₁₃NO₂ 167.21 Methoxy, amino, ethanol Not specified
2-((3-Amino-4-methoxyphenyl)amino)ethanol 83763-47-7 C₉H₁₄N₂O₂ 182.22 Methoxy, amino, ethanolamine Research applications
Thymoxamine 554-52-9* C₁₅H₂₃NO₃ 265.35 Methoxy, dimethylaminoethoxy, isopropyl, acetate Vasodilator (medical use)

Note: Thymoxamine shares the same CAS No. as 4-(2-Aminoethyl)-2-methoxyphenol due to historical naming conflicts but is a distinct compound.

Research Findings and Gaps

  • Synthetic Applications: 4-(2-Aminoethyl)-2-methoxyphenol is used in synthesizing Schiff base ligands (e.g., 2-Methoxy-4-[(4-methoxyphenylimino)methyl]phenol, CAS 1123671-37-3), which have applications in coordination chemistry .

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